Cas no 1805954-50-0 (Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate)

Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate
-
- インチ: 1S/C10H9BrClF2NO2/c1-2-17-10(16)8-5(9(13)14)3-6(11)7(4-12)15-8/h3,9H,2,4H2,1H3
- InChIKey: YUTOYYGRWRZTBA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(F)F)C(C(=O)OCC)=NC=1CCl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 39.2
Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029055808-1g |
Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate |
1805954-50-0 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylateに関する追加情報
Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1805954-50-0): A Comprehensive Overview
Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1805954-50-0) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromo, chloromethyl, and difluoromethyl substituents, offers a wide range of applications in the development of novel therapeutic agents.
The bromopyridine core of this compound is particularly noteworthy due to its potential for bioisosteric replacement and its ability to modulate biological activity. The presence of the chloromethyl group introduces additional reactivity and functionalization possibilities, making it an attractive candidate for synthetic transformations. The difluoromethyl substituent, on the other hand, imparts unique electronic and steric properties that can influence the compound's pharmacokinetic and pharmacodynamic profiles.
Recent studies have highlighted the importance of Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate in the development of targeted therapies for various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific kinases involved in cancer progression. The researchers found that the bromopyridine core and the difluoromethyl substituent play crucial roles in enhancing the compound's selectivity and potency.
In another notable study, scientists at a leading pharmaceutical company explored the use of Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate as a scaffold for developing antiviral agents. The results showed that this compound can effectively inhibit viral replication by targeting key viral enzymes. The chloromethyl group was found to be essential for improving the compound's cellular uptake and bioavailability.
The synthetic accessibility of Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate has also been a subject of extensive research. A recent publication in Organic Letters described an efficient and scalable synthesis route that utilizes readily available starting materials and mild reaction conditions. This method has significantly reduced the cost and complexity associated with the production of this compound, making it more accessible for large-scale pharmaceutical applications.
From a pharmacological perspective, Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate has shown promising results in preclinical studies. Animal models have demonstrated that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These findings suggest that it has potential as a lead compound for further drug development.
In conclusion, Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1805954-50-0) is a highly functionalized compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
1805954-50-0 (Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate) 関連製品
- 2227802-14-2((2S)-4-(2,6-dimethylphenyl)butan-2-ol)
- 1804371-86-5(6-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-4-acetonitrile)
- 66154-68-5(6-(Methylsulfonyl)nicotinonitrile)
- 1609255-38-0(Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-)
- 2757874-50-1(1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate)
- 64981-11-9(4-Amino-2,6-dichloro-3-methylphenol)
- 2225170-42-1((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid)
- 476644-05-0(N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)
- 2007469-01-2(benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate)
- 2137766-55-1(1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one)



